molecular formula C5H8Cl2O B13945802 1,3-Dichloro-3-methylbutan-2-one CAS No. 57539-84-1

1,3-Dichloro-3-methylbutan-2-one

Cat. No.: B13945802
CAS No.: 57539-84-1
M. Wt: 155.02 g/mol
InChI Key: NEVIWYGONGMZRK-UHFFFAOYSA-N
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Description

1,3-Dichloro-3-methylbutan-2-one is an organic compound with the molecular formula C5H8Cl2O It is a chlorinated ketone, characterized by the presence of two chlorine atoms and a methyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-3-methylbutan-2-one can be synthesized through the chlorination of 3-methylbutan-2-one (isopropyl methyl ketone) using sulfuryl chloride (SO2Cl2) as the chlorinating agent. The reaction is typically carried out in a well-ventilated hood due to the release of hydrochloric acid (HCl) and sulfur dioxide (SO2) gases. The process involves the following steps :

    Reactants: 3-methylbutan-2-one and sulfuryl chloride.

    Reaction Conditions: The reaction mixture is cooled in an ice bath, and sulfuryl chloride is added dropwise while maintaining the temperature between 10-15°C.

    Workup: After the reaction is complete, the mixture is stirred overnight, and the product is isolated by extraction with diethyl ether and subsequent distillation.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous chlorination in specialized reactors, followed by purification steps such as distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-3-methylbutan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted derivatives such as 1,3-dimethoxy-3-methylbutan-2-one.

    Reduction: Formation of 1,3-dichloro-3-methylbutan-2-ol.

    Oxidation: Formation of 1,3-dichloro-3-methylbutanoic acid.

Scientific Research Applications

1,3-Dichloro-3-methylbutan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1,3-dichloro-3-methylbutan-2-one involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The molecular targets and pathways involved depend on the specific reactions and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-3-methylbutane: Similar structure but lacks the ketone group.

    3-Chloro-3-methylbutan-2-one: Contains only one chlorine atom.

    1,1,3-Trichloro-3-methylbutan-2-one: Contains an additional chlorine atom.

Properties

CAS No.

57539-84-1

Molecular Formula

C5H8Cl2O

Molecular Weight

155.02 g/mol

IUPAC Name

1,3-dichloro-3-methylbutan-2-one

InChI

InChI=1S/C5H8Cl2O/c1-5(2,7)4(8)3-6/h3H2,1-2H3

InChI Key

NEVIWYGONGMZRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)CCl)Cl

Origin of Product

United States

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